3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid
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Overview
Description
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene.
Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.
Scientific Research Applications
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.
Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.
Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
65205-97-2 |
---|---|
Molecular Formula |
C20H35NO5 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(carboxymethylcarbamoyl)heptadec-2-enoic acid |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
KNOAILOWHKMPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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